molecular formula C11H10ClF3O2 B1328090 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane CAS No. 898761-60-9

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane

Cat. No.: B1328090
CAS No.: 898761-60-9
M. Wt: 266.64 g/mol
InChI Key: MANSZPOCYKRNLJ-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is an organic compound with the molecular formula C11H10ClF3O2. This compound is characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a butanone structure. It is used in various scientific experiments due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane typically involves the reaction of 4-trifluoromethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane
  • 4-Chloro-1-oxo-1-(4-methoxyphenyl)butane
  • 4-Chloro-1-oxo-1-(4-fluorophenyl)butane

Uniqueness

4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in the synthesis of pharmaceuticals and agrochemicals, where such properties can enhance the efficacy and selectivity of the final product.

Properties

IUPAC Name

4-chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c12-7-1-2-10(16)8-3-5-9(6-4-8)17-11(13,14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANSZPOCYKRNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645170
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-60-9
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[4-(trifluoromethoxy)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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